2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine is an organic compound with a complex structure that includes a cyclopentene ring, ether linkage, and dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxyphenol with cyclopent-2-en-1-ol in the presence of a suitable base to form the ether linkage. This intermediate is then subjected to a series of reactions, including nitration, reduction, and amination, to introduce the ethan-1-amine group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines or alkanes .
Scientific Research Applications
2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopent-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione: Shares the cyclopentene and ether linkage but differs in the core structure.
Poly(2-(cyclopent-2-en-1-yl)aniline): A polymer with similar cyclopentene moiety but used in different applications.
Uniqueness
2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine is unique due to its combination of a cyclopentene ring, ether linkage, and dimethoxyphenyl group, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-(4-cyclopent-2-en-1-yloxy-3,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H21NO3/c1-17-13-9-11(7-8-16)10-14(18-2)15(13)19-12-5-3-4-6-12/h3,5,9-10,12H,4,6-8,16H2,1-2H3 |
InChI Key |
LYTNJCJFUMKZEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC2CCC=C2)OC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.